Cas no 1111120-84-3 (4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol)
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
- DTXSID10685307
- MFCD11870997
- 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- 1111120-84-3
- 4-(3-FLUORO-4-METHOXYCARBONYLPHENYL)-2-FORMYLPHENOL
- 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol
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- MDL: MFCD11870997
- Inchi: 1S/C15H11FO4/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
- InChI Key: ADQHOFJIVYNQAF-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)OC)C=CC(=C1)C1C=CC(=C(C=O)C=1)O
Computed Properties
- Exact Mass: 274.06413699Da
- Monoisotopic Mass: 274.06413699Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 63.6Ų
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321004-5 g |
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%; . |
1111120-84-3 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB321004-5g |
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%; . |
1111120-84-3 | 95% | 5g |
€1159.00 | 2025-04-22 |
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol Suppliers
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol
Introduction to 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol (CAS No. 1111120-84-3)
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1111120-84-3, represents a novel molecular scaffold with potential applications in the development of therapeutic agents. Its unique structural features, characterized by the presence of both fluoro and methoxycarbonyl substituents, make it a promising candidate for further exploration in drug discovery.
The chemical structure of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol consists of a benzene ring substituted with a formyl group at the 2-position and a phenolic group at the 4-position. The presence of a fluoro atom at the 3-position and a methoxycarbonyl group at the 4-position introduces additional functional diversity, which can be exploited for modulating biological activity. This compound's architecture is reminiscent of many biologically active molecules, suggesting that it may exhibit pharmacological properties worthy of investigation.
In recent years, there has been growing interest in the use of fluorinated aromatic compounds in drug development due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. The fluoro atom in 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol is particularly noteworthy, as it can significantly influence the compound's interactions with biological targets. Furthermore, the methoxycarbonyl group contributes to the molecule's polarity and solubility, which are critical factors in determining its bioavailability and therapeutic efficacy.
The formyl group at the 2-position of this compound provides a reactive site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. This reactivity has made 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol a valuable intermediate in synthetic chemistry, particularly for constructing more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors and agonists targeting various disease-related pathways.
The pharmaceutical industry has been actively exploring new molecular entities to address unmet medical needs. Compounds like 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol are often screened for their potential to interact with key biological targets involved in diseases such as cancer, inflammation, and neurodegeneration. The structural features of this compound make it an attractive candidate for further investigation in these areas.
Clinical studies have begun to reveal the therapeutic potential of fluorinated aromatic compounds. For instance, some fluorinated derivatives have shown promise in preclinical trials as anti-inflammatory agents and kinase inhibitors. While 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol has not yet been tested in humans, its structural similarity to known bioactive molecules suggests that it may exhibit similar pharmacological effects. Further research is needed to fully elucidate its potential therapeutic applications.
The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl strong >)-2-formylphenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functionalization strategies, have been employed to construct the desired molecular framework. These synthetic methodologies highlight the compound's complexity and the expertise required to produce it on a scalable basis.
In conclusion, 4-(3-
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